

An In-depth Technical Guide to 2,4,6-Trichloroquinazoline

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Compound of Interest

Compound Name: 2,4,6-Trichloroquinazoline

Cat. No.: B1310484

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4,6-trichloroquinazoline**, a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug development. This document details its chemical properties, a representative synthetic protocol, and its postulated mechanism of action as a potential anticancer agent.

Core Chemical Properties and Data

2,4,6-Trichloroquinazoline is a versatile chemical intermediate, recognized for its unique chlorinated structure that enhances its reactivity and potential as a scaffold in the synthesis of bioactive molecules. Its key quantitative data are summarized below.

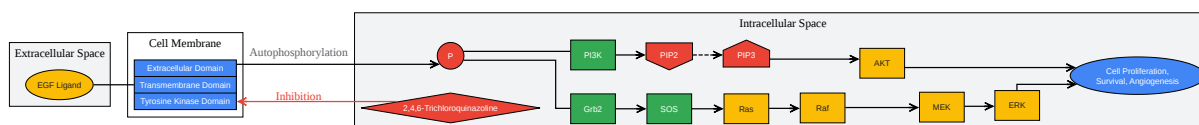
Property	Value
Molecular Formula	C ₈ H ₃ Cl ₃ N ₂
Molecular Weight	233.49 g/mol
CAS Number	20028-68-6
Appearance	Light yellow solid
Purity (typical)	≥ 97% (GC)

Note: Experimental spectroscopic data such as ^1H NMR, ^{13}C NMR, and mass spectrometry for **2,4,6-trichloroquinazoline** are not readily available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis.

Postulated Mechanism of Action: Inhibition of EGFR Signaling Pathway

Quinazoline derivatives are a well-established class of compounds in anticancer research, with many acting as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. [1][2][3] The **2,4,6-trichloroquinazoline** scaffold is structurally similar to known EGFR tyrosine kinase inhibitors (TKIs). [2] Overactivation of the EGFR pathway is a hallmark of many cancers, leading to increased cell proliferation, survival, and metastasis. [4]

It is postulated that **2,4,6-trichloroquinazoline** acts as an ATP-competitive inhibitor at the tyrosine kinase domain of EGFR. By binding to this site, it is thought to block the autophosphorylation of the receptor, thereby inhibiting the downstream activation of pro-survival and proliferative signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. [5][6]



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Caption: Postulated inhibition of the EGFR signaling pathway by **2,4,6-trichloroquinazoline**.

Experimental Protocols

While a specific, detailed protocol for the synthesis of **2,4,6-trichloroquinazoline** is not readily available, the following procedure is a representative method based on the common synthesis of analogous chlorinated quinazolines. This protocol involves the chlorination of the corresponding quinazolinone precursor.

Synthesis of **2,4,6-Trichloroquinazoline** from 6-Chloro-quinazoline-2,4(1H,3H)-dione

Materials:

- 6-Chloro-quinazoline-2,4(1H,3H)-dione
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylaniline (catalyst)
- Crushed ice
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser, a mixture of 6-chloro-quinazoline-2,4(1H,3H)-dione, an excess of phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline is prepared.
- The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure.
- The residue is then carefully poured onto crushed ice with vigorous stirring.

- The acidic solution is neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.
- The solid product is collected by vacuum filtration and washed with water.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield **2,4,6-trichloroquinazoline**.

Workflow Diagram for the Synthesis of **2,4,6-Trichloroquinazoline**



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Caption: A representative workflow for the synthesis of **2,4,6-trichloroquinazoline**.

Conclusion

2,4,6-Trichloroquinazoline is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of oncology. Its structural similarity to known EGFR inhibitors suggests a plausible mechanism of action involving the inhibition of the EGFR signaling pathway. Further research, including the full spectroscopic characterization and biological evaluation of this compound, is warranted to fully elucidate its therapeutic potential.

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